1,1'-Biphenyl, 3,3'-bis(trifluoromethoxy)-
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Overview
Description
3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl is a compound characterized by the presence of two trifluoromethoxy groups attached to a biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl can be achieved through a one-pot method. This involves the reaction of readily available starting materials under specific conditions. For instance, the compound can be synthesized by reacting 3,3’-dihydroxybiphenyl with trifluoromethanesulfonic anhydride in the presence of a base .
Industrial Production Methods
Industrial production of 3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the electron-withdrawing nature of the trifluoromethoxy groups.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving 3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl include trifluoromethanesulfonic anhydride, bases such as sodium hydride, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl involves its interaction with various molecular targets. The trifluoromethoxy groups enhance the compound’s ability to participate in chemical reactions, making it a versatile reagent. The electron-withdrawing nature of these groups also influences the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: This compound has similar trifluoromethyl groups but differs in its overall structure and reactivity.
1,4-Bis(trifluoromethyl)benzene: Another related compound with trifluoromethyl groups positioned differently on the benzene ring.
Uniqueness
3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl is unique due to the specific positioning of the trifluoromethoxy groups on the biphenyl structure. This positioning significantly influences its chemical properties and reactivity, making it distinct from other similar compounds .
Properties
CAS No. |
1261588-73-1 |
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Molecular Formula |
C14H8F6O2 |
Molecular Weight |
322.20 g/mol |
IUPAC Name |
1-(trifluoromethoxy)-3-[3-(trifluoromethoxy)phenyl]benzene |
InChI |
InChI=1S/C14H8F6O2/c15-13(16,17)21-11-5-1-3-9(7-11)10-4-2-6-12(8-10)22-14(18,19)20/h1-8H |
InChI Key |
YFTGRZXQPJKNIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
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